

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of RG7775

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Compound of Interest		
Compound Name:	RG7775	
Cat. No.:	B1574388	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7775 (also known as RO6839921) is an intravenously administered prodrug of idasanutlin (RG7388). Idasanutlin is a second-generation, potent, and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By blocking this interaction, idasanutlin stabilizes the p53 tumor suppressor protein, leading to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] This document provides detailed application notes on the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of RG7775 and its active form, idasanutlin, along with protocols for key experimental procedures.

Pharmacokinetic Properties

RG7775 is designed for intravenous administration and undergoes rapid and near-complete conversion to its active form, idasanutlin.[3] The pharmacokinetic profile of idasanutlin following **RG7775** administration is characterized by dose-proportional exposure at lower doses.[1][3] Preclinical studies in neuroblastoma models have shown that peak plasma levels of idasanutlin are achieved approximately 1 hour post-treatment.[4]





Table 1: Summary of Preclinical Pharmacokinetic Observations for Idasanutlin (from RG7775)

Parameter	Observation	Source
Time to Peak Plasma Concentration (Tmax)	~1 hour	Preclinical neuroblastoma models
Dose Proportionality	Exposure is approximately dose-proportional at lower doses (<600 mg)	Phase I Clinical Trial[1]
Conversion from Prodrug	Rapid and near-complete conversion from RG7775 to idasanutlin	Phase I Clinical Trial[3]

Table 2: Selected Physiologically-Based Pharmacokinetic (PBPK) Model Parameters for Idasanutlin

The following parameters were utilized in the development of a PBPK model for idasanutlin to simulate its drug-drug interaction potential.[4]

Parameter	Value	Description
Molecular Weight (g/mol)	616.5	
LogP	5.3	Lipophilicity
Fraction Unbound in Plasma	<0.001	High plasma protein binding
Blood to Plasma Ratio	0.55	Distribution between blood cells and plasma
CYP3A4 Clearance	Major Pathway	Primary metabolic route
CYP2C8 Clearance	Minor Pathway	Secondary metabolic route
UGT1A3 Glucuronidation	Minor Pathway	Conjugation metabolic route
Biliary Excretion	Contributory Pathway	Elimination route



Pharmacodynamic Properties

The pharmacodynamic effect of **RG7775** is driven by the stabilization of p53 through the inhibition of MDM2 by its active metabolite, idasanutlin. This leads to the activation of the p53 signaling pathway. A key biomarker for this pathway activation is the Macrophage Inhibitory Cytokine-1 (MIC-1), which has been shown to increase in an exposure-dependent manner following idasanutlin administration.[1] Preclinical studies have demonstrated that maximal p53 pathway activation occurs between 3 to 6 hours after **RG7775** administration.[4]

Table 3: Summary of Pharmacodynamic Observations

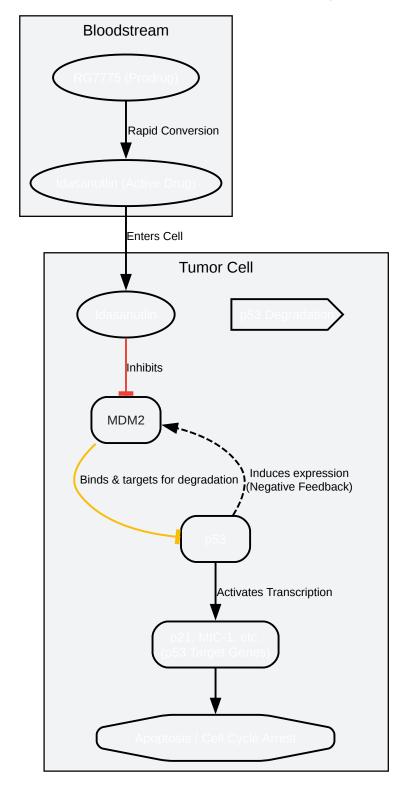
for Idasanutlin

Parameter	Observation	Source
Mechanism of Action	Inhibition of MDM2-p53 interaction, leading to p53 stabilization	[1][2]
Time to Maximal p53 Pathway Activation	3 - 6 hours post-administration	Preclinical neuroblastoma models[4]
Biomarker Response	Exposure-dependent increase in MIC-1 levels	Phase I Clinical Trial[1]

Signaling Pathway and Experimental Workflow Diagrams

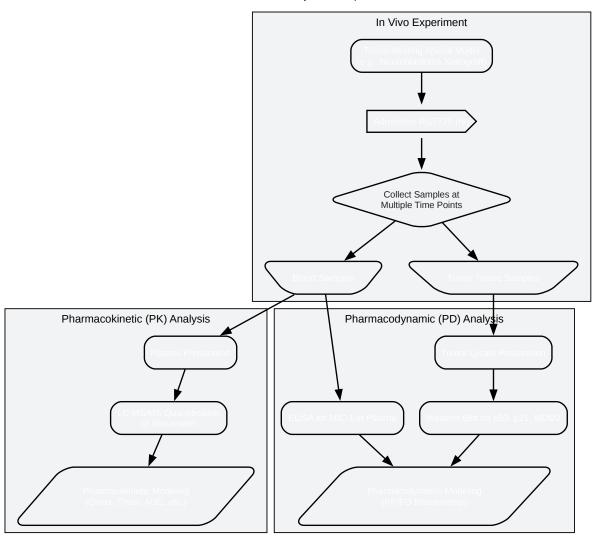


RG7775 Mechanism of Action Pathway





Pharmacokinetic and Pharmacodynamic Experimental Workflow



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